molecular formula C7H12O2 B042503 Cyclohexanecarboxylic-D11 acid CAS No. 93131-16-9

Cyclohexanecarboxylic-D11 acid

Cat. No. B042503
CAS RN: 93131-16-9
M. Wt: 139.24 g/mol
InChI Key: NZNMSOFKMUBTKW-KAFHOZLVSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives and structurally related compounds can involve various methodologies, including Brønsted acid-catalyzed enantioselective reactions, palladium-catalyzed assemblies, and cyclopropanation strategies. For instance, Gu et al. (2010) described the enantioselective synthesis of 1,4-dioxane and tetrahydrofuran derivatives via Brønsted acid-catalyzed oxo-Michael reaction, showcasing a method that could potentially be adapted for cyclohexanecarboxylic acid derivatives (Gu et al., 2010). Similarly, Genady and Nakamura (2011) employed palladium-catalyzed three-component assemblies for the synthesis of cyclohexyl and cyclohexenyl α-amino acids, illustrating the versatility of metal-catalyzed reactions in constructing cyclohexane-based frameworks (Genady & Nakamura, 2011).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

The catalytic oxidation of cyclohexene, a process closely related to the chemical family of Cyclohexanecarboxylic-D11 acid, is a crucial reaction for producing various industrially significant compounds. Controllable oxidation reactions for cyclohexene can selectively afford targeted products, valuable in both academic and industrial applications. This highlights the importance of understanding and manipulating similar compounds for selective oxidation processes (Cao et al., 2018).

Molecular Modeling in Cyclodextrins

Research on cyclodextrins, which share structural similarities with cyclohexane-based compounds, provides insights into the structural, dynamic, and energetic features of such systems. Molecular modeling studies of cyclodextrins have been critical for understanding inclusion phenomena, suggesting that similar approaches could be applied to Cyclohexanecarboxylic-D11 acid to explore its potential in drug delivery, environmental protection, and catalysis (Zhao et al., 2016).

Oxidation of Cyclohexane to Ketone-Alcohol Oil

The oxidation of cyclohexane, a reaction relevant to the broader family of cyclohexane derivatives, is vital for producing cyclohexanol and cyclohexanone, key intermediates in nylon production. Understanding the catalysis and optimization of this process could illuminate potential industrial applications of Cyclohexanecarboxylic-D11 acid in synthesizing polyamide precursors (Abutaleb & Ali, 2021).

Cyclodextrins in Drug Delivery

Cyclodextrins' use in drug delivery underscores the potential of cyclohexane derivatives in pharmaceutical applications. Their ability to form inclusion complexes with various molecules could suggest similar utility for Cyclohexanecarboxylic-D11 acid in enhancing drug solubility, stability, and bioavailability, thus offering a pathway for its application in the design of drug delivery systems (Challa et al., 2005).

Synthesis and Applications of Adsorbents Containing Cyclodextrins

The synthesis of materials containing cyclodextrins for use as adsorbents in chromatographic separations and wastewater treatment presents a model for the potential application of Cyclohexanecarboxylic-D11 acid in environmental science. Its structural features could be exploited to modify the properties of materials for selective adsorption and separation processes (Crini & Morcellet, 2002).

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNMSOFKMUBTKW-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic-D11 acid

Synthesis routes and methods I

Procedure details

N-(3,5-dimethylphenyl)-4-hydroxyphenylacetamide (3.06 gms, 12 mmol) in THF is treated with 2.4 gms (60 mmol) of NaOH at -20° C. Subsequently 5.889 gms (60 mmol) of cyclohexanone and 4.8 ml (60 mmol) of CHCl3 is added dropwise simultaneously at -20° C. and stirred overnight at room temperature. THF is removed under vacuum and the residue is dissolved in water, followed by acidification with 35% HCl. The precipitated solid is extracted into ether and treated with 6% sodium bicarbonate solution. The aqueous layer on acidification with HCl yields the product 1-[4-(((3,5-dimethylphenyl)amino)carbonyl)methyl)phenoxy]cyclohexanecarboxylic acid (C23H27NO4). The product was purified by repeated extraction into ether and NaHCO3.
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.889 g
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (44.6 mmol) of cyclohexanecarboxaldehyde in n-butyl acetate (45 mL) cooled in a wet-ice bath (ca. 2° C.) was added 5.5 g (44.6 mmol) of 2,6-dimethylpyridine N-oxide (2,6-lutidine N-oxide). To this solution was then added slowly dropwise 24.6 mL (66.9 mmol) of a 23.0 weight percent solution of peracetic acid in ethyl acetate, at a rate slow enough such that the reaction temperature did not exceed 10° C. (ca. 20 min). After the initial exotherm, the temperature returned to 2° C., and the reaction was maintained at this temperature for an additional 4 hours. The cold reaction solution Was then transferred into a separatory funnel, was diluted with n-butyl acetate (50 mL), and was washed with a 1% aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL). The butyl acetate layer was further washed with two portions of water (50 mL each), and the combined water washes were back-extracted with n-butyl acetate (50 ml). The combined butyl acetate layers were extracted with two portions of a 5% aqueous solution of sodium hydroxide (NaOH, 50 mL each). The combined NaOH solutions were acidified to pH=1 with a 10% aqueous solution of hydrochloric acid. The resulting solution was extracted with two portions of dichloromethane (75 mL each), and the extract was dried over anhydrous Na2SO4. The extract was filtered and concentrated in vacuo to give 6.0 g (99%) of cyclohexanecarboxylic acid, containing small levels of unidentified impurities.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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